molecular formula C14H13N3O3 B13466255 1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione

1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione

Cat. No.: B13466255
M. Wt: 271.27 g/mol
InChI Key: HVGVBEITHAPIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves multiple steps. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione apart is its unique bicyclic structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-(6-amino-3-oxo-1H-isoindol-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione

InChI

InChI=1S/C14H13N3O3/c15-9-1-2-10-7(3-9)6-17(12(10)19)14-4-8(5-14)11(18)16-13(14)20/h1-3,8H,4-6,15H2,(H,16,18,20)

InChI Key

HVGVBEITHAPIEW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N3CC4=C(C3=O)C=CC(=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.